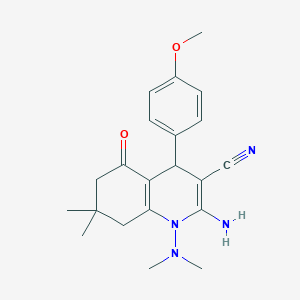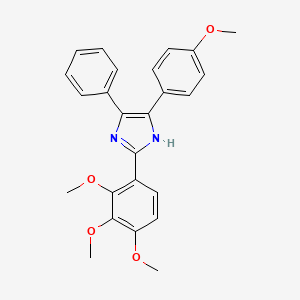![molecular formula C18H14N2O3 B11628919 N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide CAS No. 363590-96-9](/img/structure/B11628919.png)
N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene core, which is a bicyclic aromatic hydrocarbon, and an acetamide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide typically involves a multi-step process. One common method starts with the reduction of 4,4′-diselanediyldianiline, followed by a nucleophilic reaction with 2-methyl-3-bromo-1,4-naphthalenedione. The final step involves acetylation with acetic anhydride . The reaction conditions often require the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene core to its dihydro form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.
Scientific Research Applications
N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide involves its interaction with molecular targets through hydrogen bonding, stacking, and halogen bonding . These interactions stabilize the compound’s structure and influence its biological activity. The compound’s redox properties also play a role in its mechanism of action, particularly in its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide
- N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide
Uniqueness
N-{4-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
363590-96-9 |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-[4-[(1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)19-12-6-8-13(9-7-12)20-16-10-17(22)14-4-2-3-5-15(14)18(16)23/h2-10,20H,1H3,(H,19,21) |
InChI Key |
SKJJFXPZPKUGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide](/img/structure/B11628856.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628864.png)
![[4-(dimethylamino)phenyl][3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11628871.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11628874.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628875.png)
![N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11628881.png)
![2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11628885.png)

![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide](/img/structure/B11628905.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628908.png)


